![molecular formula C12H20O3 B13760861 Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol CAS No. 74808-32-5](/img/structure/B13760861.png)
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclopropyl groups and hydroxymethyl groups attached to a central methanol molecule. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol can be synthesized through several methods. One common approach involves the reaction of diethyl 1,1-cyclopropanedicarboxylate with water to form 1,1-bis(hydroxymethyl)cyclopropane . This intermediate can then be further reacted with cyclopropylmethanol under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield cyclopropylcarboxylic acid, while reduction can produce cyclopropylmethanol.
Aplicaciones Científicas De Investigación
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like 5-lipoxygenase, affecting the production of inflammatory mediators . The compound’s unique structure allows it to bind to these targets and modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: A related compound with similar structural features but different reactivity and applications.
Cyclopropanedimethanol: Another similar compound used in organic synthesis with distinct properties.
Uniqueness
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol stands out due to its specific combination of cyclopropyl and hydroxymethyl groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Propiedades
Número CAS |
74808-32-5 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H20O3/c13-7-10(3-4-10)12(15,9-1-2-9)11(8-14)5-6-11/h9,13-15H,1-8H2 |
Clave InChI |
ROIYMOAZRKMDRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2(CC2)CO)(C3(CC3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




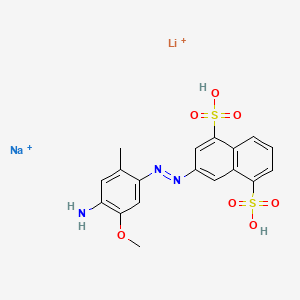
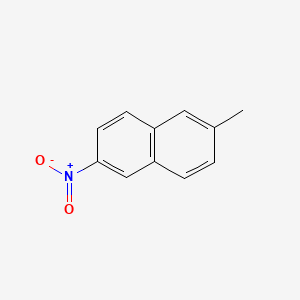

![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
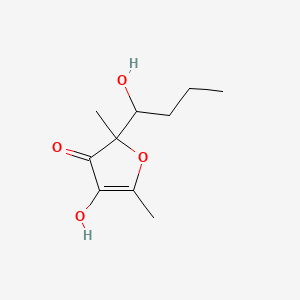
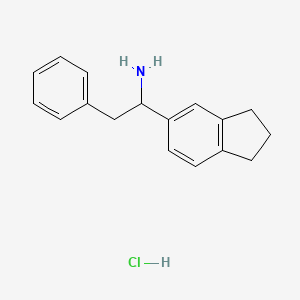
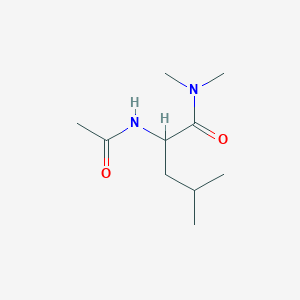

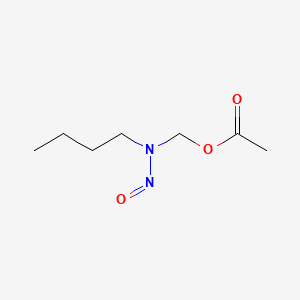

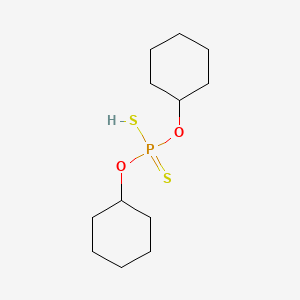
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
